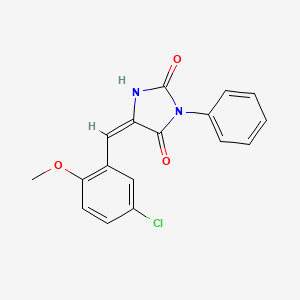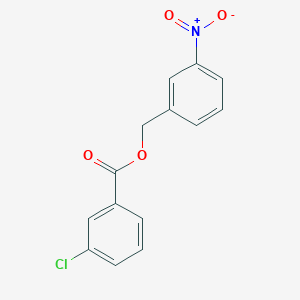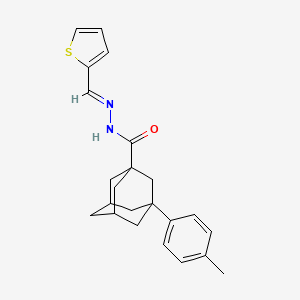
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CMI, is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of imidazolidinedione derivatives, which have been found to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione is not fully understood. However, it has been proposed that 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione exerts its biological effects by modulating various signaling pathways in cells. For example, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been found to activate the AMP-activated protein kinase pathway, which plays a role in energy metabolism and cell growth.
Biochemical and Physiological Effects:
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it has been extensively studied and its biological effects are well characterized. In addition, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been found to be relatively non-toxic and has low side effects. However, one limitation of using 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One area of interest is to further investigate its potential therapeutic applications, particularly in cancer and neurodegenerative diseases. Another area of interest is to explore the mechanism of action of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in more detail, with the goal of identifying new targets for drug development. Finally, there is a need to develop new formulations of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione that are more soluble and can be administered more easily in experimental settings.
Méthodes De Synthèse
The synthesis of 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione involves the reaction of 5-chloro-2-methoxybenzaldehyde with 3-phenyl-2,4-thiazolidinedione in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride and triethylamine to obtain 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione in high yield.
Applications De Recherche Scientifique
5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, anti-inflammatory, and anticancer properties. In particular, 5-(5-chloro-2-methoxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have neuroprotective effects in animal models of epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-8-7-12(18)9-11(15)10-14-16(21)20(17(22)19-14)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCWAKQPZAERG-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![2-furaldehyde [3-allyl-5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5758183.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)




![N,N-dimethyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5758239.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)


